molecular formula C11H10N4S B12218501 3-Methyl-1-phenyl-1H-pyrazolo[3,4-d]thiazol-5-amine

3-Methyl-1-phenyl-1H-pyrazolo[3,4-d]thiazol-5-amine

Cat. No.: B12218501
M. Wt: 230.29 g/mol
InChI Key: PZUMTPJPVKRUHJ-UHFFFAOYSA-N
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Description

3-Methyl-1-phenyl-1H-pyrazolo[3,4-d]thiazol-5-amine is a heterocyclic compound that belongs to the class of pyrazolothiazoles This compound is characterized by a fused ring system consisting of a pyrazole ring and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-phenyl-1H-pyrazolo[3,4-d]thiazol-5-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-methyl-1-phenyl-1H-pyrazole-5-carboxylic acid with thioamide under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial production process more sustainable.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-phenyl-1H-pyrazolo[3,4-d]thiazol-5-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazole or thiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted pyrazolothiazoles depending on the reagents used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It can be used in the development of new materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 3-Methyl-1-phenyl-1H-pyrazolo[3,4-d]thiazol-5-amine involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed bioactivity. For example, it may inhibit the activity of kinases or other enzymes involved in cell signaling pathways, thereby exerting its anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine
  • 3-Methyl-1-phenyl-1H-pyrazolo[3,4-c]pyrimidine
  • 3-Methyl-1-phenyl-1H-pyrazolo[4,3-d]pyrimidine

Uniqueness

3-Methyl-1-phenyl-1H-pyrazolo[3,4-d]thiazol-5-amine is unique due to the presence of the thiazole ring, which imparts distinct chemical and biological properties compared to its analogs with pyridine or pyrimidine rings. The thiazole ring can enhance the compound’s ability to interact with biological targets and improve its pharmacokinetic properties.

Properties

Molecular Formula

C11H10N4S

Molecular Weight

230.29 g/mol

IUPAC Name

3-methyl-1-phenylpyrazolo[3,4-d][1,3]thiazol-5-amine

InChI

InChI=1S/C11H10N4S/c1-7-9-10(13-11(12)16-9)15(14-7)8-5-3-2-4-6-8/h2-6H,1H3,(H2,12,13)

InChI Key

PZUMTPJPVKRUHJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1SC(=N2)N)C3=CC=CC=C3

Origin of Product

United States

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